molecular formula C23H21F2N3OS B2684740 3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(3-fluorophenyl)-3-[(furan-2-yl)methyl]thiourea CAS No. 851970-75-7

3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(3-fluorophenyl)-3-[(furan-2-yl)methyl]thiourea

Cat. No.: B2684740
CAS No.: 851970-75-7
M. Wt: 425.5
InChI Key: AULNLCVFUDWYEC-UHFFFAOYSA-N
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Description

3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(3-fluorophenyl)-3-[(furan-2-yl)methyl]thiourea is a complex organic compound that features a unique combination of indole, fluorophenyl, and furan moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(3-fluorophenyl)-3-[(furan-2-yl)methyl]thiourea typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the fluorophenyl and furan moieties. Key steps include:

    Indole Synthesis: The indole core can be synthesized using the Fischer indole synthesis or the Bartoli indole synthesis.

    Fluorination: Introduction of the fluorine atoms can be achieved using electrophilic fluorination reagents such as Selectfluor.

    Thiourea Formation: The final step involves the reaction of the intermediate compounds with thiourea under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(3-fluorophenyl)-3-[(furan-2-yl)methyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and fluorophenyl moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(3-fluorophenyl)-3-[(furan-2-yl)methyl]thiourea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-(3-chlorophenyl)-3-[(furan-2-yl)methyl]thiourea
  • 3-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-1-(3-fluorophenyl)-3-[(furan-2-yl)methyl]thiourea

Uniqueness

3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(3-fluorophenyl)-3-[(furan-2-yl)methyl]thiourea is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds. The presence of both fluorine atoms and the furan moiety may enhance its stability and reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(3-fluorophenyl)-1-(furan-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F2N3OS/c1-15-20(21-13-17(25)7-8-22(21)26-15)9-10-28(14-19-6-3-11-29-19)23(30)27-18-5-2-4-16(24)12-18/h2-8,11-13,26H,9-10,14H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AULNLCVFUDWYEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)F)CCN(CC3=CC=CO3)C(=S)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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